![molecular formula C19H24N4O6 B12296343 [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate CAS No. 17287-49-9](/img/structure/B12296343.png)
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[74002,7It is derived from the bacterium Streptomyces caespitosus and is known for its ability to crosslink DNA, thereby inhibiting DNA synthesis and nuclear division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mitomycin C is synthesized through a series of complex chemical reactions. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of precursor molecules to form the tetracyclic ring system.
Functional group introduction: Methoxy, methyl, and carbamate groups are introduced through various chemical reactions, including methylation and carbamoylation.
Industrial Production Methods
Industrial production of Mitomycin C involves fermentation of Streptomyces caespitosus followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C .
Analyse Des Réactions Chimiques
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: Mitomycin C can be reduced to form active intermediates that can alkylate DNA.
Oxidation: It can also undergo oxidation reactions, although these are less common.
Substitution: Functional groups on Mitomycin C can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and NADPH.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include DNA adducts and crosslinked DNA, which are responsible for the compound’s anticancer activity .
Applications De Recherche Scientifique
Mitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA crosslinking and repair mechanisms.
Biology: Researchers use Mitomycin C to investigate cellular responses to DNA damage.
Medicine: Clinically, it is used in chemotherapy to treat various cancers, including gastric and pancreatic cancers.
Industry: It is used in the production of other pharmaceuticals and as a research tool in drug development
Mécanisme D'action
Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. The compound is activated through reduction, forming reactive intermediates that alkylate DNA at specific sites. This leads to the formation of DNA crosslinks, which prevent the separation of DNA strands during replication and transcription, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin A: Similar structure but with different functional groups.
Mitomycin B: Another analog with variations in the functional groups.
7-Hydroxy Mitomycin: A hydroxylated derivative of Mitomycin C
Uniqueness
Mitomycin C is unique due to its potent DNA crosslinking ability and its dual role as an anticancer and antibiotic agent. Its specific mechanism of action and the ability to form stable DNA adducts make it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
17287-49-9 |
|---|---|
Formule moléculaire |
C19H24N4O6 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H24N4O6/c1-9-13(22-3-5-28-6-4-22)16(25)12-10(8-29-18(20)26)19(27-2)17-11(21-17)7-23(19)14(12)15(9)24/h10-11,17,21H,3-8H2,1-2H3,(H2,20,26)/t10-,11+,17+,19-/m1/s1 |
Clé InChI |
SCKQWYHQTIOHJO-HSVDZBDXSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N5CCOCC5 |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


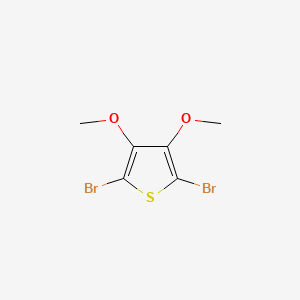
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)
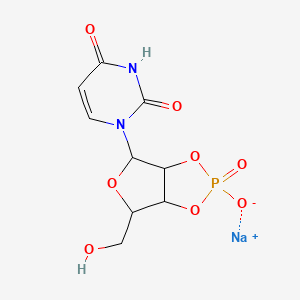
![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)

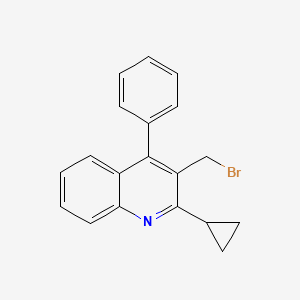
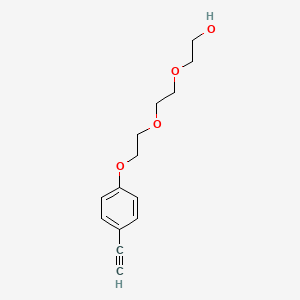
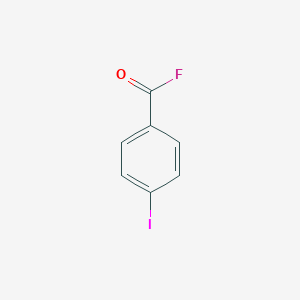

![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)
![(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid](/img/structure/B12296335.png)

